1-Boc-2-ethyl-3-piperidinone
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Overview
Description
1-Boc-2-ethyl-3-piperidinone, also known as tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate, is a useful research chemical . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the asymmetric bioreduction of 1-boc-3-piperidinone with reductase . This process is impeded by the need for expensive coenzymes NAD(P)H. To regenerate the coenzyme in situ, the gene of alcohol dehydrogenase from Thermoanaerobacter brockii and glucose dehydrogenase are used .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure includes a piperidinone ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Enantioselective Synthesis
One study describes an experimental and in situ IR spectroscopic study focusing on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. This approach controls the formation of quaternary stereocenters, which are critical for the enantioselective synthesis of pharmaceutically relevant compounds (Sheikh et al., 2012).
Biocatalytic Reduction
Another application involves the efficient synthesis of Ibrutinib chiral intermediate by recombinant E. coli, co-expressing alcohol dehydrogenase and glucose dehydrogenase for the asymmetric bioreduction of 1-boc-3-piperidinone. This process demonstrates the potential of biocatalysis in producing high-value chiral intermediates (Chen et al., 2019).
Synthetic Scaffolds for Combinatorial Chemistry
Research on orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines showcases their role as new scaffolds for combinatorial chemistry, prepared from piperidine building blocks through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).
Advanced Materials Chemistry
A study on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety reveals insights into the deprotection of BOC groups in polymer side chains. This understanding is crucial for the development of advanced materials and polymer chemistry (Jing et al., 2019).
Palladium-Catalyzed Reactions
Research on palladium-catalyzed C5(sp3)-H arylation through the use of a bidentate directing group exemplifies the application of 1-Boc-3-aminopiperidine derivatives in palladium-catalyzed reactions, enabling regiospecific and stereospecific synthesis of complex organic molecules (Van Steijvoort et al., 2016).
Future Directions
Piperidines, including 1-Boc-2-ethyl-3-piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-boc-2-ethyl-3-piperidinone, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been synthesized and evaluated for potential drug discovery . For instance, a spirooxindolopyrrolidine-embedded piperidinone derivative showed potential anticancer activity .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives have been associated with various pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALHFQFLJBDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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